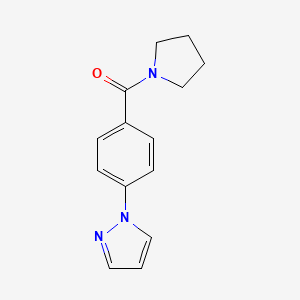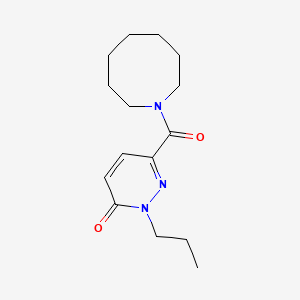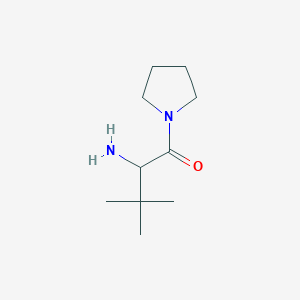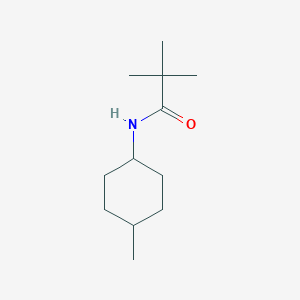
(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone, also known as PPM, is a chemical compound that has gained significant attention in the field of medicinal chemistry. PPM is a small molecule that exhibits anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone exerts its anti-inflammatory and anti-tumor effects through multiple mechanisms. Inhibition of NF-κB activation is one of the main mechanisms by which (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone exerts its anti-inflammatory effects. (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone has been shown to have antioxidant properties and to inhibit the growth of bacteria and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone in lab experiments is that it is a small molecule that can easily penetrate cell membranes. This allows researchers to study its effects on a variety of cell types. However, one limitation of using (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone. One area of research is the development of new drugs based on (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone. Researchers are also investigating the use of (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, there is ongoing research on the mechanisms by which (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone exerts its anti-inflammatory and anti-tumor effects, which could lead to the development of more effective drugs.
Métodos De Síntesis
(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone can be synthesized using a variety of methods. One popular method involves the reaction of 4-bromo-1-(pyrazol-1-yl)benzene with pyrrolidine in the presence of a base such as potassium carbonate. This reaction results in the formation of (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone.
Aplicaciones Científicas De Investigación
(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential use in the treatment of various diseases. Research has shown that (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone exhibits anti-inflammatory properties by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone has also been shown to have anti-tumor properties by inducing apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
(4-pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(16-9-1-2-10-16)12-4-6-13(7-5-12)17-11-3-8-15-17/h3-8,11H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYNCXHJKBCHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7500055.png)



![N-[(5-chlorothiophen-2-yl)methyl]-2-iodo-N-methylbenzamide](/img/structure/B7500071.png)


![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7500090.png)
![1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one](/img/structure/B7500097.png)



